2,4,6-Triethylbenzene-1-sulfonamide chemical properties and characteristics
2,4,6-Triethylbenzene-1-sulfonamide chemical properties and characteristics
An In-depth Technical Guide to 2,4,6-Triethylbenzene-1-sulfonamide: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4,6-triethylbenzene-1-sulfonamide, a sulfonamide derivative with potential applications in chemical synthesis and drug discovery. Drawing upon established principles of organic chemistry and data from analogous compounds, this document offers insights into its physicochemical properties, a detailed synthetic protocol, spectral characteristics, and safety considerations. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Arylsulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] Their prevalence in pharmaceuticals stems from their ability to mimic the transition state of enzymatic reactions and act as effective isosteres for carboxylic acids.[1] The benzene ring of arylsulfonamides can be substituted with various functional groups to modulate their biological activity, solubility, and pharmacokinetic properties. The 2,4,6-trialkyl substitution pattern, as seen in 2,4,6-triethylbenzene-1-sulfonamide, introduces significant steric hindrance around the sulfonamide moiety, which can influence its reactivity and conformational preferences.
Physicochemical and Computed Properties
While experimental data for 2,4,6-triethylbenzene-1-sulfonamide is not extensively documented in publicly available literature, its fundamental properties can be calculated and inferred from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₂S | Calculated |
| Molecular Weight | 241.35 g/mol | Calculated |
| CAS Number | 781574-33-2 | [3] |
| Appearance | Expected to be a white to off-white crystalline solid | Analogy |
| Melting Point | Not available. For comparison, 2,4,6-trimethylbenzenesulfonamide has a melting point of 82-86°C.[4] | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | General chemical principles |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [5] |
| LogP (calculated) | 2.30 | [5] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 4 | [5] |
Synthesis of 2,4,6-Triethylbenzene-1-sulfonamide
The synthesis of arylsulfonamides is most commonly achieved through the reaction of an appropriate sulfonyl chloride with ammonia or a primary or secondary amine.[1][6] The following two-step protocol outlines a reliable method for the preparation of 2,4,6-triethylbenzene-1-sulfonamide, commencing with the synthesis of the requisite 2,4,6-triethylbenzenesulfonyl chloride.
Workflow for the Synthesis of 2,4,6-Triethylbenzene-1-sulfonamide
Caption: Synthetic workflow for 2,4,6-triethylbenzene-1-sulfonamide.
Step 1: Synthesis of 2,4,6-Triethylbenzenesulfonyl Chloride
The direct chlorosulfonation of an aromatic ring is a standard method for preparing sulfonyl chlorides.[1] This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid.
Reaction:
C₆H₃(C₂H₅)₃ + 2 HSO₃Cl → (C₂H₅)₃C₆H₂SO₂Cl + H₂SO₄ + HCl
Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagent Addition: Cool the flask in an ice bath to 0-5 °C. To the flask, add 2,4,6-triethylbenzene. Slowly add an excess of chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The sulfonyl chloride will precipitate as a solid or an oil.
-
Extraction: Extract the product with a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
Washing: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,6-triethylbenzenesulfonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 2,4,6-Triethylbenzene-1-sulfonamide
The conversion of the sulfonyl chloride to the primary sulfonamide is achieved by reaction with an ammonia source.[6][7]
Reaction:
(C₂H₅)₃C₆H₂SO₂Cl + 2 NH₃ → (C₂H₅)₃C₆H₂SO₂NH₂ + NH₄Cl
Protocol:
-
Reaction Setup: Dissolve the crude 2,4,6-triethylbenzenesulfonyl chloride from the previous step in a suitable organic solvent like dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath. Bubble ammonia gas through the solution or add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours.
-
Work-up: If aqueous ammonia was used, separate the organic layer. If ammonia gas was used, add water to dissolve the ammonium chloride byproduct.
-
Extraction and Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,4,6-triethylbenzene-1-sulfonamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectral Characteristics (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: A singlet corresponding to the two equivalent aromatic protons is expected. The chemical shift would likely be in the range of 7.0-7.5 ppm.
-
-NH₂ Protons: A broad singlet for the two protons of the sulfonamide group. Its chemical shift is highly dependent on the solvent and concentration and can range from 4.0 to 8.0 ppm.
-
Ethyl Group Protons (-CH₂-): A quartet for the six methylene protons.
-
Ethyl Group Protons (-CH₃): A triplet for the nine methyl protons.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Signals for the six aromatic carbons are expected in the range of 120-150 ppm. The carbons bearing the ethyl groups and the sulfonamide group will have distinct chemical shifts.
-
Ethyl Group Carbons (-CH₂-): A signal for the methylene carbons.
-
Ethyl Group Carbons (-CH₃): A signal for the methyl carbons.
Infrared (IR) Spectroscopy
Based on the spectra of other arylsulfonamides, the following characteristic absorption bands are anticipated[10]:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H | Asymmetric & Symmetric Stretching | 3400 - 3200 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| S=O | Asymmetric Stretching | 1350 - 1310 |
| S=O | Symmetric Stretching | 1170 - 1140 |
| S-N | Stretching | 930 - 900 |
Chemical Reactivity
The chemical reactivity of 2,4,6-triethylbenzene-1-sulfonamide is primarily dictated by the sulfonamide group and the substituted aromatic ring.
-
N-H Acidity: The protons on the sulfonamide nitrogen are weakly acidic and can be deprotonated by a strong base.
-
Reactions of the Sulfonamide Group: The sulfonamide group is generally stable. However, under certain conditions, it can undergo reactions such as N-alkylation or N-arylation.
-
Electrophilic Aromatic Substitution: The aromatic ring is activated by the three electron-donating ethyl groups. However, the bulky sulfonamide group and the ethyl groups at the ortho positions provide significant steric hindrance, which may direct further electrophilic substitution to the remaining unsubstituted positions, although such reactions may be sluggish.
Applications and Research Interest
While specific applications of 2,4,6-triethylbenzene-1-sulfonamide are not widely reported, its structural features suggest potential utility in several areas of chemical and pharmaceutical research:
-
Building Block in Organic Synthesis: As a primary sulfonamide, it can serve as a precursor for the synthesis of more complex N-substituted sulfonamides.[11]
-
Medicinal Chemistry: The sulfonamide moiety is a well-established pharmacophore.[2][12] This compound could be used as a scaffold or an intermediate in the design and synthesis of novel therapeutic agents. The steric bulk provided by the triethylphenyl group could be exploited to achieve selectivity for certain biological targets.
-
Material Science: Arylsulfonamides can be incorporated into polymers and other materials to impart specific properties.
Safety and Handling
Based on the hazard classifications of similar sulfonamide compounds, 2,4,6-triethylbenzene-1-sulfonamide should be handled with appropriate safety precautions.[3][13]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[15]
-
Toxicity: While specific toxicity data is unavailable, related compounds are classified as harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[3][13]
Conclusion
2,4,6-Triethylbenzene-1-sulfonamide is an interesting arylsulfonamide derivative whose properties and reactivity are influenced by the steric bulk of the three ethyl groups on the benzene ring. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The detailed synthetic protocol and predicted spectral characteristics offer a solid foundation for researchers interested in the synthesis and further investigation of this and related compounds for potential applications in drug discovery and organic synthesis.
References
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
- 2,4,6-triethylbenzene-1-sulfonamide — Chemical Substance Information - NextSDS. (n.d.).
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (n.d.).
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019, January 11).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- Preparation of sulfonamides from N-silylamines - PMC. (n.d.).
- Buy 2,4,6-Trimethylbenzenesulfonamide | 4543-58-2 - Smolecule. (2023, August 16).
- 2,4,6-Trimethylbenzenesulfonic acid SDS, 3453-83-6 Safety Data Sheets - Echemi. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, June 4).
- 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem. (n.d.).
- 189341-65-9 | 2,4,6-Trimethyl-n-propylbenzene-1-sulfonamide | ChemScene. (n.d.).
- The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols - Benchchem. (n.d.).
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (n.d.).
- NMR Chemical Shifts. (n.d.).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Verlag der Zeitschrift für Naturforschung. (n.d.).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nextsds.com [nextsds.com]
- 4. Buy 2,4,6-Trimethylbenzenesulfonamide | 4543-58-2 [smolecule.com]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. znaturforsch.com [znaturforsch.com]
- 11. d-nb.info [d-nb.info]
- 12. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 13. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
